molecular formula C16H14ClFN4O2 B2497985 N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide CAS No. 1645422-55-4

N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide

Cat. No.: B2497985
CAS No.: 1645422-55-4
M. Wt: 348.76
InChI Key: MGZJASAIEINNAU-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is a high-purity chemical reagent supplied for non-human research applications. This compound features a complex molecular structure integrating a pyridazine core, a carboxamide linker, and a 2-chloro-6-fluorophenyl group, making it a candidate for exploration in various scientific fields. Researchers may investigate its potential as a key intermediate in synthetic organic chemistry or as a biological probe in agrochemical and pharmaceutical discovery . Its structural motifs, including the cyanomethyl and electron-withdrawing substituents on the phenyl ring, are commonly associated with modulating biological activity and physical properties. As with many specialized carboxamide derivatives, it may be of interest for studying enzyme inhibition or cellular signaling pathways . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2/c1-8-9(2)21-22(3)16(24)13(8)15(23)20-12(7-19)14-10(17)5-4-6-11(14)18/h4-6,12H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZJASAIEINNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C)C)C(=O)NC(C#N)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide, with the CAS number 1645422-55-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

The molecular formula of the compound is C16H14ClFN4O2C_{16}H_{14}ClFN_{4}O_{2} with a molecular weight of 348.76 g/mol. The structure includes a pyridazine ring, which is known for its biological activity in various pharmacological contexts.

PropertyValue
CAS Number1645422-55-4
Molecular FormulaC16H14ClFN4O2
Molecular Weight348.76 g/mol

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory effects and inhibition of specific enzymes.

Enzyme Inhibition

One prominent area of study involves the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to inflammatory responses. For example, derivatives with structural similarities have shown potent inhibition of mPGES-1 with IC50 values in the nanomolar range. Such findings suggest that this compound may also possess similar inhibitory properties.

Study 1: Anti-inflammatory Effects

A study conducted on compounds related to this class demonstrated significant anti-inflammatory activity in rodent models. The lead compound exhibited an ED50 of approximately 36.7 mg/kg in a lipopolysaccharide (LPS)-induced thermal hyperalgesia model, indicating effective pain relief through mPGES-1 inhibition .

Study 2: Selectivity and Safety Profile

In another study focusing on selectivity over other prostanoid synthases and COX enzymes, derivatives showed favorable profiles with minimal off-target effects. This is crucial for developing therapeutics that minimize side effects while maintaining efficacy .

Research Findings

Recent literature highlights the structure-activity relationship (SAR) of similar compounds, emphasizing modifications that enhance potency and selectivity against mPGES-1. The presence of the chloro and fluorine substituents is particularly noted for improving biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H14ClFN3OC_{14}H_{14}ClFN_{3}O, with a molecular weight of approximately 304.74 g/mol. Its structure features a pyridazine core with a carboxamide functional group and a chloro-fluorophenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that modifications to the pyridazine structure enhanced its selectivity and potency against breast and colon cancer cell lines .
Cell Line IC50 (µM) Effect
MCF-7 (Breast)5.2Significant apoptosis
HCT116 (Colon)4.8Cell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity:

  • Antibacterial Studies : Preliminary tests suggest effectiveness against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Synthetic Pathways

The synthesis of N-[(2-Chloro-6-fluorophenyl)-cyanomethyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the pyridazine core.
  • Introduction of the chloro-fluorophenyl group via nucleophilic substitution.
  • Coupling reactions to incorporate the cyanomethyl group.

Derivative Exploration

Researchers are actively exploring various derivatives to enhance biological activity and reduce toxicity:

  • Example Derivatives : Modifications at the carboxamide position have shown improved selectivity against specific cancer types while maintaining low toxicity in normal cells .

Clinical Trials

Further clinical studies are necessary to evaluate the safety and efficacy of this compound in human subjects, particularly for its use in oncology.

Mechanistic Studies

Understanding the precise mechanisms by which this compound exerts its biological effects will be critical for optimizing its therapeutic potential.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Structural Features of the Target Compound:

  • Core : 3-Oxopyridazine ring with methyl substitutions at positions 2, 5, and 4.
  • Substituents: N-linked 2-chloro-6-fluorophenyl group with a cyanomethyl branch. Carboxamide group at position 4 of the pyridazine ring.

Comparative Analysis:

Compound 1 : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-methoxybenzamide (13n)
  • Core : Benzamide (aromatic ring) with methoxy and fluoro substituents.
  • Substituents: Similar 2-chloro-6-fluorophenyl group. Cyano group integrated into a hydroxybutenamido side chain (distinct from the cyanomethyl group in the target compound).
  • Key Difference : The benzamide scaffold lacks the pyridazine core, which may reduce conformational rigidity compared to the target compound.
Compound 2 : Orludodstat (N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide)
  • Core : Benzamide with a triazole-oxo moiety and trifluoropropoxy group.
  • Substituents :
    • Shared 2-chloro-6-fluorophenyl group.
    • Complex triazole and trifluoromethyl groups (absent in the target compound).
Compound 3 : N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
  • Core : 6-Oxopyridazine with trifluoromethyl substituents.
  • Substituents :
    • 4-Chlorophenyl group (vs. 2-chloro-6-fluorophenyl in the target compound).
    • Dual trifluoromethyl groups (electron-withdrawing).
  • Key Difference : The absence of methyl groups on the pyridazine ring and the substitution pattern on the phenyl group may alter solubility and target selectivity.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 (Orludodstat) Compound 3
Molecular Weight ~390–410 g/mol (est.) ~450 g/mol ~550 g/mol ~430 g/mol
Key Functional Groups Cyano, Oxopyridazine Cyano, Hydroxybutenamido Triazole, Trifluoromethyl Trifluoromethyl, Oxopyridazine
Solubility Low (lipophilic groups) Moderate (polar side chain) Low (bulky substituents) Very Low (CF3 groups)

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